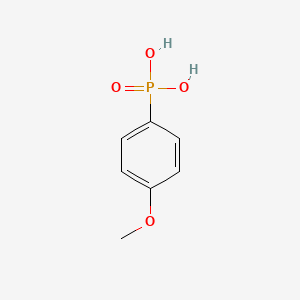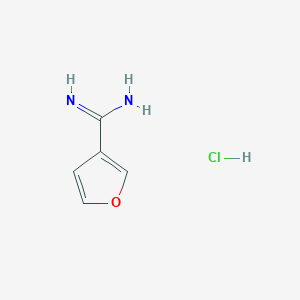
5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol
Vue d'ensemble
Description
5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is a fluorinated alcohol with the molecular formula C8H9F9O and a molecular weight of 292.14 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol typically involves the fluorination of octanol derivatives. One common method includes the reaction of octanol with fluorinating agents under controlled conditions to achieve the desired level of fluorination .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to yield partially fluorinated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as thionyl chloride or acetic anhydride are employed for substitution reactions.
Major Products:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Fluorinated esters or halides.
Applications De Recherche Scientifique
5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: Used in studies involving fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Applied in the production of specialty coatings, surfactants, and lubricants
Mécanisme D'action
The mechanism by which 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol exerts its effects is primarily through its interaction with various molecular targets. The high fluorine content enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes and affect protein function, making it useful in various applications .
Comparaison Avec Des Composés Similaires
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
- 1H,1H,2H,2H-Perfluorooctan-1-ol
Uniqueness: 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties compared to other fluorinated alcohols. Its balance of hydrophobic and hydrophilic characteristics makes it particularly valuable in applications requiring precise control over surface properties .
Propriétés
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F9O/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROXCSGRCWYTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377821 | |
| Record name | 4:4 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3792-02-7 | |
| Record name | 4:4 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1303474.png)












